molecular formula C15H17NO B14317140 4-[2-(3-Aminophenyl)propan-2-yl]phenol CAS No. 111780-38-2

4-[2-(3-Aminophenyl)propan-2-yl]phenol

Cat. No.: B14317140
CAS No.: 111780-38-2
M. Wt: 227.30 g/mol
InChI Key: RMUKVWGPYSCWQA-UHFFFAOYSA-N
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Description

4-[2-(3-Aminophenyl)propan-2-yl]phenol is an organic compound characterized by the presence of an amino group and a phenolic hydroxyl group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-Aminophenyl)propan-2-yl]phenol typically involves the reaction of 3-nitrophenylpropan-2-ol with phenol under specific conditions. The nitro group is then reduced to an amino group using a reducing agent such as hydrazine monohydrate in the presence of a catalyst like palladium on carbon . The reaction is carried out under reflux conditions for an extended period to ensure complete reduction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The crude product is usually purified by recrystallization from suitable solvents such as methanol .

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-Aminophenyl)propan-2-yl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[2-(3-Aminophenyl)propan-2-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(3-Aminophenyl)propan-2-yl]phenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(3-Aminophenyl)propan-2-yl]phenol is unique due to its specific combination of an amino group and a phenolic hydroxyl group, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-[2-(3-aminophenyl)propan-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,11-6-8-14(17)9-7-11)12-4-3-5-13(16)10-12/h3-10,17H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUKVWGPYSCWQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40601616
Record name 4-[2-(3-Aminophenyl)propan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111780-38-2
Record name 4-[2-(3-Aminophenyl)propan-2-yl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40601616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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